molecular formula C13H16N2O5 B064280 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid CAS No. 175136-71-7

2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid

Cat. No.: B064280
CAS No.: 175136-71-7
M. Wt: 280.28 g/mol
InChI Key: UIPNFRABNZPIBW-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid is an organic compound that features a morpholine ring substituted with two methyl groups and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid typically involves the following steps:

    Formation of 2,6-Dimethylmorpholine: This can be achieved by reacting 2,6-dimethylphenol with ethylene oxide in the presence of a base such as sodium hydroxide.

    Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 5-nitrobenzoic acid.

    Coupling Reaction: The final step involves coupling 2,6-dimethylmorpholine with 5-nitrobenzoic acid under acidic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Reduction: 2-(2,6-Dimethylmorpholino)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Hydrolysis: 2-(2,6-Dimethylmorpholino)-benzoic acid and nitro alcohol.

Scientific Research Applications

2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also contribute to the compound’s ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler analog without the nitrobenzoic acid moiety.

    5-Nitrobenzoic Acid: Lacks the morpholine ring but retains the nitro group.

    2-(2,6-Dimethylmorpholino)-benzoic acid: Similar structure but without the nitro group.

Uniqueness

2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid is unique due to the combination of the morpholine ring and the nitrobenzoic acid moiety. This combination imparts distinct chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-8-6-14(7-9(2)20-8)12-4-3-10(15(18)19)5-11(12)13(16)17/h3-5,8-9H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPNFRABNZPIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00636005
Record name 2-(2,6-Dimethylmorpholin-4-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00636005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-71-7
Record name 2-(2,6-Dimethyl-4-morpholinyl)-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dimethylmorpholin-4-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00636005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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